molecular formula C10H7ClN2O3 B1292864 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid CAS No. 1092400-79-7

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Cat. No. B1292864
CAS RN: 1092400-79-7
M. Wt: 238.63 g/mol
InChI Key: PXANEHZMXYKAPE-UHFFFAOYSA-N
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Description

“4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid” is a chemical compound with the molecular weight of 238.63 . The IUPAC name for this compound is the same as the given name .


Molecular Structure Analysis

The InChI code for “4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid” is 1S/C10H7ClN2O3/c11-5-8-12-9(13-16-8)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,14,15) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 238.63 . Unfortunately, other specific physical and chemical properties like melting point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Drug Design and Development

This compound, with the CAS number 1092400-79-7, is a potential building block in medicinal chemistry. Its structure suggests it could be useful in the synthesis of various drug candidates. The presence of the oxadiazole ring, in particular, is noteworthy as oxadiazoles are known for their biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties .

Environmental Chemistry

The compound’s potential for forming stable covalent bonds with various substrates makes it interesting for environmental applications. It could be used to create chemical traps for pollutants or to synthesize materials that can capture and remove hazardous substances from the environment.

This analysis is based on the chemical structure and known properties of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid . It’s important to note that the actual applications in scientific research may require further empirical studies to confirm the efficacy and safety of the compound in these roles .

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . Therefore, it’s important to handle it with care, using appropriate personal protective equipment .

properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-5-8-12-9(13-16-8)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXANEHZMXYKAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

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